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Compound of Interest

2'-TrifluoroMethyl-Biphenyl-4-
Carbaldehyde

Cat. No.: B172345

Compound Name:

CAS Number: 198205-95-7

This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-
carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials.
This document is intended for researchers, scientists, and professionals in the field of drug
development and material science.

Chemical Identity and Properties

2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a biphenyl derivative characterized by a
trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 4 position. The
trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity,
and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties
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Property Value Source/Notes
CAS Number 198205-95-7
Molecular Formula C14H9oF30
Molecular Weight 250.22 g/mol
) ) ) Typical for this class of
Appearance White to off-white solid
compounds
Not explicitly reported;
Melting Point expected to be a crystalline Based on analogous structures
solid at room temperature.
N ) ) Likely high due to molecular
Boiling Point Not determined . i
weight and polarity
Soluble in common organic ) )
- ] ] Inferred from its chemical
Solubility solvents like dichloromethane,

structure

ethyl acetate, and acetone.

Table 2: Spectroscopic Data (Expected Values Based on Analogous Compounds)

Technique

Expected Chemical Shifts /| Bands

H NMR (CDCls, 400 MHz)

5 10.1 (s, 1H, -CHO), 8.0-7.4 (m, 8H, Ar-H)

13C NMR (CDCls, 101 MH2z)

5 192.0 (C=0), 147-124 (Ar-C), 124 (q, -CF3)

19F NMR (CDCls, 376 MHz)

0 -58to -65 (s, 3F)

FT-IR (KBr)

~1700 cm~t (C=0 stretch), ~1600 cm~t (C=C
aromatic stretch), ~1300-1100 cm~1 (C-F
stretch)

Mass Spectrometry (EI)

m/z 250 (M*), fragments corresponding to loss
of -CHO, -CFs

Synthesis
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The primary synthetic route to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde is the Suzuki-
Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by
coupling an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2'-Trifluoromethyl-biphenyl-4-carbaldehyde from 4-
formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.

Materials:

4-formylphenylboronic acid

e 1-bromo-2-(trifluoromethyl)benzene

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

o Potassium carbonate (K2COs)

e 1,4-Dioxane

o Water

o Ethyl acetate

e Brine

Anhydrous magnesium sulfate (MgSQOa)
Procedure:

o To areaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-
(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

e Add palladium(ll) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

o Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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e Add degassed 1,4-dioxane and water in a 4:1 ratio.

e Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

e Wash the organic layer with water and then with brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a mixture of hexane
and ethyl acetate as the eluent to afford 2'-Trifluoromethyl-biphenyl-4-carbaldehyde.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Reactants:
- 4-formylphenylboronic acid
- 1-bromo-2-(trifluoromethyl)benzene

K2COs3

Catalyst System:
- Pd(OAC)2
- PPhs

Aqueous Workup:
- Ethyl Acetate Extraction
- Washing

Product:
2"-Trifluoromethyl-
biphenyl-4-carbaldehyde

Solvent:
- Dioxane/Water

Click to download full resolution via product page
Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development

The unique structural features of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde make it a
valuable precursor for the synthesis of various biologically active molecules. The trifluoromethyl
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group can enhance a drug's metabolic stability, binding affinity, and cell permeability. The
biphenyl scaffold is a common motif in many approved drugs.

Derivatives of this compound are being investigated for their potential as inhibitors of key
signaling pathways implicated in diseases such as cancer and inflammation. One such
pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli,
such as stress and cytokines, and plays a significant role in inflammation, cell proliferation, and
apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and
cancers. Biphenyl amide derivatives have been identified as a novel class of p38 MAPK
inhibitors.[1]

Diagram 2: p38 MAPK Signaling Pathway
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Caption: Inhibition of the p38 MAPK pathway by biphenyl derivatives.
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Conclusion

2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a versatile and valuable chemical
intermediate. Its synthesis via the Suzuki-Miyaura coupling is a well-established and efficient
method. The presence of the trifluoromethyl group imparts desirable properties for the
development of novel pharmaceuticals, particularly those targeting key signaling pathways
such as the p38 MAPK cascade. This technical guide provides a foundational understanding of
this compound for researchers and scientists engaged in drug discovery and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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